molecular formula C22H23N3O4 B11607382 Tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11607382
M. Wt: 393.4 g/mol
InChI Key: ZZUDHNLUYVFYIV-UHFFFAOYSA-N
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Description

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate

Uniqueness

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-6-11-25-16-10-8-7-9-14(16)22(20(25)27)15(12-23)18(24)28-13(2)17(22)19(26)29-21(3,4)5/h6-10H,1,11,24H2,2-5H3

InChI Key

ZZUDHNLUYVFYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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